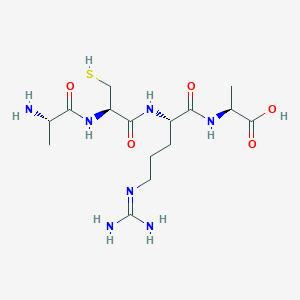

L-Alanyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine

Description

L-Alanyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine is a tetrapeptide comprising L-alanine, L-cysteine, a modified L-ornithine residue (N~5~-guanidino group), and L-alanine. This compound’s structure suggests roles in redox regulation (via cysteine’s thiol group) and receptor binding (via the guanidino moiety). However, its exact applications remain under investigation, as it is primarily used in research settings .

Properties

CAS No. |

798540-94-0 |

|---|---|

Molecular Formula |

C15H29N7O5S |

Molecular Weight |

419.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C15H29N7O5S/c1-7(16)11(23)22-10(6-28)13(25)21-9(4-3-5-19-15(17)18)12(24)20-8(2)14(26)27/h7-10,28H,3-6,16H2,1-2H3,(H,20,24)(H,21,25)(H,22,23)(H,26,27)(H4,17,18,19)/t7-,8-,9-,10-/m0/s1 |

InChI Key |

FKEZMUJBJVTCDW-XKNYDFJKSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)O)N |

Canonical SMILES |

CC(C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Coupling

Coupling Reagents

| Reagent | Role | Conditions | Reference |

|---|---|---|---|

| HBTU/HATU | Activates carboxyl groups | DMF, 0.5 M OxymaPure | |

| NMM | Base for Fmoc removal | 20% Piperidine/DMF |

Cysteine Incorporation

Cysteine is introduced with side-chain protection to prevent oxidation and epimerization:

- Protection : Fmoc-Cys(Thp)-OH or Fmoc-Cys(Trt)-OH is used. Thp groups reduce racemization and improve solubility compared to Trt.

- Deprotection : Thp groups are removed with TFA/water/TIS (95:2.5:2.5).

Ornithine Modification for Diaminomethylidene Group

The N⁵-(diaminomethylidene) moiety on ornithine is introduced post-SPPS via reductive amination or guanidination:

Reductive Amination

- Oxidation : Ornithine’s side-chain amine is oxidized to a carbonyl group.

- Reduction : Carbonyl reacts with excess ammonia or guanidine derivatives under reductive conditions (e.g., NaBH₃CN).

Guanidination

- Reagents : Cyanamide or guanidine derivatives in acidic or basic conditions.

- Example : N⁵-(Diaminomethylidene) is formed via reaction with cyanamide and subsequent reduction.

Purification and Characterization

Reverse-Phase HPLC

Mass Spectrometry

- ESI-MS : Confirms molecular weight (expected: 419.5 g/mol).

- 1H/13C NMR : Validates stereochemistry and functional group integrity.

Key Challenges and Solutions

| Challenge | Solution | Reference |

|---|---|---|

| Ornithine modification | Post-SPPS guanidination | |

| Cysteine racemization | 4-Methylpiperidine + Thp protection | |

| Low solubility | Use polar solvents (e.g., DMF) |

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | |

|---|---|---|---|

| Fmoc SPPS | High throughput, reproducibility | Complex purification | |

| Solution-phase synthesis | Flexibility in side-chain reactions | Lower yields |

Case Study: Synthesis of Analog Peptides

For compounds with similar structures (e.g., N⁵-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutaminyl-L-alanine), SPPS yields are optimized by:

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine can undergo various chemical reactions, including:

Oxidation: The cysteine residue can be oxidized to form disulfide bonds, which can affect the compound’s stability and biological activity.

Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid derivatives with appropriate protecting groups are used in SPPS.

Major Products Formed

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Modified peptides with altered sequences.

Scientific Research Applications

Chemical and Biological Applications

1. Peptide Synthesis:

The compound serves as a building block in the synthesis of more complex peptides and proteins. Its unique structure, featuring a diaminomethylidene group, allows for specific interactions with other biomolecules, facilitating the development of novel therapeutic agents.

2. Cellular Signaling:

Research indicates that this compound may play a role in cellular processes, including signaling pathways that could influence metabolic activities. Its interactions at the molecular level can modulate enzymatic activities, potentially leading to innovative applications in drug design.

3. Drug Delivery Systems:

Investigations into the compound's properties suggest its utility as a drug delivery agent. The ability to form stable complexes with various drugs enhances bioavailability and targeted delivery, which is critical for improving therapeutic outcomes.

Medical Applications

1. Neuroprotective Effects:

A study on the effects of L-alanyl-L-glutamine, a related dipeptide, demonstrated its neuroprotective role against chemotherapy-induced neurotoxicity. Patients receiving this supplementation showed reduced symptoms of neuropathy during oxaliplatin treatment, highlighting the potential for L-alanyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine in mitigating adverse effects of cancer therapies .

2. Performance Enhancement:

Research has shown similar dipeptides improve athletic performance by enhancing fluid and electrolyte uptake during dehydration stress. This suggests that this compound could be beneficial for athletes seeking to optimize performance through nutritional supplementation .

Table 1: Summary of Key Research Findings

Mechanism of Action

The mechanism of action of L-Alanyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group may play a role in binding to active sites, while the peptide backbone provides structural stability. The compound can modulate biological pathways by inhibiting or activating target proteins.

Comparison with Similar Compounds

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-cysteine

Molecular Formula : C₁₇H₃₃N₇O₅S

Molecular Weight : 447.55 g/mol

Key Features :

- Sequence: Valine → modified ornithine → alanine → cysteine.

- Hydrogen Bonding: 8 donors, 8 acceptors.

- Structural Differences: The substitution of valine (branched side chain) for alanine (methyl side chain) at the N-terminus alters hydrophobicity and steric bulk.

- Functional Implications: The cysteine residue enables disulfide bond formation, while the guanidino group facilitates electrostatic interactions. This compound may exhibit enhanced membrane permeability compared to the target due to valine’s hydrophobicity .

DELTA-(L-ALPHA-AMINOADIPOYL)-L-CYSTEINYL-D-ALANINE

Molecular Formula : C₁₂H₂₁N₃O₆S

Molecular Weight : 335.38 g/mol

Key Features :

- Sequence: Aminoadipoyl (non-proteinogenic backbone) → cysteine → D-alanine.

- Structural Differences: The aminoadipoyl backbone diverges from standard peptide linkages, and D-alanine introduces stereochemical contrast.

- Functional Implications: The D-alanine residue may confer resistance to proteolytic degradation, a feature absent in the target compound’s all-L configuration. The aminoadipoyl group could limit conformational flexibility .

Angiotensinamide (Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-phenylalanine)

Molecular Formula : C₄₉H₆₈N₁₄O₁₁S

Molecular Weight : 1085.23 g/mol

Key Features :

- Sequence: Modified ornithine within a larger peptide hormone analog.

- Functional Implications: The guanidino-modified ornithine mimics arginine’s role in receptor binding (e.g., angiotensin receptors). Compared to the target compound, the inclusion of aromatic (tyrosine) and imidazole (histidine) residues broadens its interaction profile .

L-Leucyl-L-glutaminyl-3-nitro-L-tyrosyl-L-methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine

Molecular Formula : C₃₄H₅₅N₁₁O₁₁S

Molecular Weight : 850.95 g/mol

Key Features :

- Sequence: Modified ornithine preceded by methionine and nitrotyrosine.

- Structural Differences: The nitrotyrosine introduces strong electron-withdrawing effects, and methionine adds a thioether group.

- Functional Implications: Nitrotyrosine may enhance UV absorbance for analytical detection, while methionine’s sulfur participates in hydrophobic interactions.

Physicochemical and Functional Properties Comparison

Biological Activity

L-Alanyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine is a complex peptide that exhibits a range of biological activities due to its unique structure and the presence of specific amino acids. This article will provide an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

1. Chemical Structure and Properties

This compound has a molecular weight of approximately 419.5 g/mol and comprises several key amino acids:

- L-Alanine : Involved in energy production and metabolism.

- L-Cysteine : Plays a crucial role in protein synthesis and antioxidant defense.

- L-Ornithine : Important for the urea cycle and detoxification processes.

- Diaminomethylidene Group : Enhances the reactivity and interaction with biological targets.

The presence of the diaminomethylidene group is particularly noteworthy as it may enhance the compound's reactivity, potentially leading to increased biological activity compared to similar peptides .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The cysteine residue can participate in redox reactions, providing protection against oxidative stress by scavenging free radicals.

- Modulation of Immune Response : Similar peptides have been shown to influence immune cell function, potentially enhancing the body's response to infections or stressors .

- Cell Signaling : The compound may interact with specific receptors or enzymes, modulating their activity and influencing various signaling pathways.

3.1 In Vitro Studies

Research has demonstrated that peptides similar to this compound can enhance cell viability and reduce apoptosis in various cell types. For instance, studies involving antibody-producing CHO cells showed that certain dipeptides could promote antibody production while reducing cell death .

Case Study 1: Antioxidant Effects

A study exploring the effects of dipeptides on oxidative stress in rodent models found that administration led to significant reductions in markers of oxidative damage. This suggests that this compound could have similar protective effects due to its cysteine content .

Case Study 2: Immune Modulation

Another investigation into the immune-modulating properties of glutamine-containing peptides revealed enhanced immune responses during periods of stress or illness. This highlights the potential for this compound to support immune function under challenging conditions .

5. Summary of Research Findings

6. Conclusion

This compound presents promising biological activities primarily through its antioxidant properties, immune modulation, and potential metabolic benefits. Further research is warranted to fully elucidate its mechanisms of action and therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.